2-Tosylbenzaldehyde
Overview
Description
2-Tosylbenzaldehyde, also known as 2-[(4-Methylphenyl)sulfonyl]benzaldehyde, is a compound with the molecular formula C14H12O3S . It has a molecular weight of 260.31 g/mol . This compound is widely used in organic synthesis.
Molecular Structure Analysis
The molecular structure of 2-Tosylbenzaldehyde consists of a benzene ring attached to a sulfonyl group and an aldehyde group . The IUPAC name for this compound is 2-(4-methylphenyl)sulfonylbenzaldehyde . The InChI string and the canonical SMILES for this compound are also available .
Physical And Chemical Properties Analysis
2-Tosylbenzaldehyde has a molecular weight of 260.31 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 260.05071541 g/mol . The topological polar surface area of the compound is 59.6 Ų .
Scientific Research Applications
Toluene Oxidation to Benzaldehyde
One of the applications of 2-Tosylbenzaldehyde is in the sustainable and highly selective oxidation of toluene to benzaldehyde. This process uses a V-based catalytic biphasic system, avoiding organic solvents and using toluene as both the substrate and co-solvent . The oxidation is performed using an NH4VO3 catalyst, H2O2, and a safe and inexpensive co-catalyst . This method can yield up to 30% of benzaldehyde at 60 °C .
Styrene Oxidation to Benzaldehyde
2-Tosylbenzaldehyde can also be used in the selective oxidation of styrene to benzaldehyde. This process uses a variety of metal catalysts and supports, including metal–organic frameworks, zeolites, carbon materials, and silicas . The reaction mechanism proceeds through the generation of an intermediate reactive metal–oxygen species by catalyst-oxidant interactions .
Synthesis of Perfumes
Benzaldehyde, which can be produced from 2-Tosylbenzaldehyde, is widely used in the manufacture of perfumes . It is an important intermediate for the synthesis of several products .
Production of Epoxy Resins
Benzaldehyde is also used in the production of epoxy resins . These resins have a wide range of applications, including in coatings, adhesives, and composite materials .
Manufacture of Plasticizers
Another application of benzaldehyde is in the manufacture of plasticizers . Plasticizers are additives that increase the plasticity or fluidity of a material .
Production of Pharmaceuticals
Benzaldehyde is also used in the production of pharmaceuticals . It is an important intermediate in the synthesis of a wide range of drugs .
Mechanism of Action
Target of Action
2-Tosylbenzaldehyde, a derivative of benzaldehyde, primarily targets cellular antioxidation systems . It disrupts these systems, leading to effective inhibition of fungal growth . The compound’s antifungal activity is linked to its ability to destabilize cellular redox homeostasis .
Mode of Action
The compound interacts with its targets by disrupting the balance of redox reactions within the cell . This disruption can lead to a variety of changes, including DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
These mechanisms include DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Pharmacokinetics
A receptor is a cellular component that the drugs bind to and produce cellular action . The two-compartment pharmacokinetic model, which describes the evolution of drug levels in the organism by depicting the body as two pharmacokinetic compartments (the central and the peripheral compartments), could potentially apply to 2-Tosylbenzaldehyde .
Result of Action
The primary result of 2-Tosylbenzaldehyde’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound destabilizes cellular redox homeostasis, leading to effective antifungal activity .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSXVDXFBGUMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tosylbenzaldehyde |
Synthesis routes and methods
Procedure details
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